molecular formula C25H26N4O4S B295738 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Katalognummer B295738
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: LIZVTQVXITXALB-FKODFALISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as ETP-46464, is a synthetic compound that has been developed for its potential therapeutic applications. It belongs to the class of thiadiazolo pyrimidinones and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the inhibition of the interaction between two key proteins, namely, bromodomain-containing protein 4 (BRD4) and acetyl-lysine reader protein (ALRP). BRD4 is a protein that plays a critical role in the regulation of various cellular processes such as transcription, cell cycle, and apoptosis. ALRP, on the other hand, is a protein that recognizes and binds to acetylated lysine residues on histone proteins, which are critical for the regulation of gene expression. The interaction between BRD4 and ALRP is critical for the regulation of gene expression and cellular processes. 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one inhibits this interaction by binding to the bromodomain of BRD4, which prevents the binding of ALRP to acetylated lysine residues on histone proteins. This disruption of the signaling pathway leads to the inhibition of cancer cell proliferation and the regulation of inflammation and neurological functions.
Biochemical and Physiological Effects:
6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been found to have significant biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, as well as the regulation of inflammation and neurological functions. In addition, it has been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages and limitations for lab experiments. One of the advantages is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In addition, it has been found to have a favorable pharmacokinetic profile, which makes it suitable for further development as a therapeutic agent. However, one of the limitations is the lack of clinical data on its safety and efficacy in humans, which makes it difficult to assess its potential therapeutic value.

Zukünftige Richtungen

There are several future directions for the research on 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One of the directions is the further development of the compound as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is the investigation of its mechanism of action and the identification of other potential targets for the compound. In addition, the development of more potent and selective analogs of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one could lead to the identification of more effective therapeutic agents. Finally, the investigation of its safety and efficacy in humans is critical for the further development of the compound as a therapeutic agent.

Synthesemethoden

The synthesis of 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves a multi-step process that starts with the reaction of 2-phenylacetic acid with ethylene glycol to form 2-phenoxyethyl 2-phenylacetate. This intermediate is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form 3-ethoxy-4-(2-phenoxyethoxy)benzaldehyde. The final step involves the reaction of this intermediate with 2-propyl-1,3,4-thiadiazole-5,6-diamine to form 6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one.

Wissenschaftliche Forschungsanwendungen

6-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have a unique mechanism of action that involves the inhibition of the protein-protein interaction between two key proteins, which are involved in the regulation of various cellular processes. This inhibition leads to the disruption of the signaling pathways that are critical for the survival and proliferation of cancer cells, as well as the regulation of inflammation and neurological functions.

Eigenschaften

Molekularformel

C25H26N4O4S

Molekulargewicht

478.6 g/mol

IUPAC-Name

(6Z)-6-[[3-ethoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-3-8-22-28-29-23(26)19(24(30)27-25(29)34-22)15-17-11-12-20(21(16-17)31-4-2)33-14-13-32-18-9-6-5-7-10-18/h5-7,9-12,15-16,26H,3-4,8,13-14H2,1-2H3/b19-15-,26-23?

InChI-Schlüssel

LIZVTQVXITXALB-FKODFALISA-N

Isomerische SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Kanonische SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.